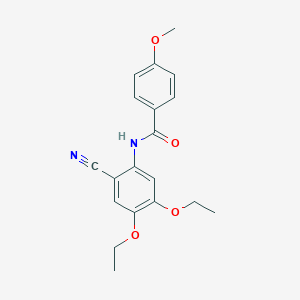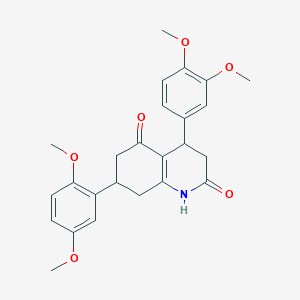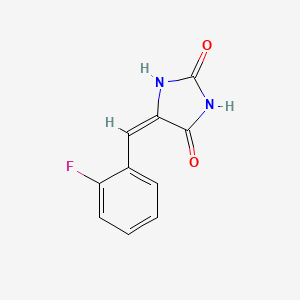![molecular formula C19H17N3O3 B5540203 N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)
N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide" belongs to a class of chemicals known for their structural complexity and potential biological activities. This class of compounds, including benzamides and pyridazines, has been extensively studied for various pharmacological properties and chemical reactivities.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step organic reactions, including acylation, cyclization, and substitution reactions. The synthesis pathway typically starts from simple benzene derivatives and involves specific reagents to introduce different functional groups, aiming at the target molecular structure. While specific synthesis steps for "N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide" are not directly detailed in available literature, the general approaches for related compounds involve methods such as Friedel-Crafts acylation, reductive cyclization, and direct functional group modification (Meerpoel, Joly, & Hoornaert, 1993).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by X-ray crystallography, showing details of atomic positions, bond lengths, and angles. These structures often reveal the planarity or non-planarity of the aromatic systems and the orientations of substituents which can affect their biological activity and chemical reactivity. The crystal structure analysis provides insights into the molecular geometry, which is crucial for understanding the compound's properties and interactions (Udupa, 1982).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions, influenced by the nature of their substituents. These reactions are critical for further chemical modifications and for understanding their reactivity patterns. The electronic properties, such as HOMO and LUMO energies, can be calculated to estimate the chemical reactivity of the molecule, including its potential as an antioxidant or its reactivity towards other molecules (Demir et al., 2015).
科学的研究の応用
Structural and Electronic Properties
A study by Demir et al. (2015) on a structurally similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, explored its molecular structure using X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations. The research highlighted the compound's crystalline system, lattice constants, and molecular geometry, providing insights into its electronic properties such as HOMO and LUMO energies. This foundational knowledge is crucial for understanding the reactivity and potential applications of related benzamide derivatives in various scientific domains (Demir et al., 2015).
Synthetic Applications and Biological Activity
Further research has extended into the synthesis and potential biological activity of benzamide derivatives. Abu-Hashem et al. (2020) synthesized novel benzodifuranyl derivatives from visnaginone and khellinone, leading to compounds with anti-inflammatory and analgesic properties. This study underscores the versatility of benzamide derivatives in synthesizing new heterocyclic compounds with significant therapeutic potential (Abu‐Hashem et al., 2020).
Antioxidant Properties
The antioxidant properties of benzamide derivatives were investigated through DPPH free radical scavenging tests, demonstrating the compound's potential in contributing to oxidative stress mitigation. Such properties are essential for developing therapeutic agents targeting diseases associated with oxidative damage (Demir et al., 2015).
Neuroprotective Activity
Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, identifying compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These findings suggest the potential of benzamide derivatives in ameliorating Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation, highlighting their neuroprotective activity (Lee et al., 2018).
特性
IUPAC Name |
N-(3-methoxyphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-9-10-18(22-21-13)25-17-8-3-5-14(11-17)19(23)20-15-6-4-7-16(12-15)24-2/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXLGBOUJJPJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)
![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)



![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)


![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)